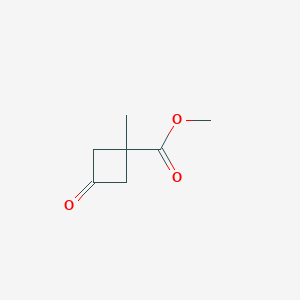

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Übersicht

Beschreibung

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 695-95-4) is an organic compound characterized by its unique structural properties, which include a cyclobutane ring and a carbonyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H8O3 |

| Molar Mass | 128.13 g/mol |

| Density | 1.219 g/ml |

| Boiling Point | 188.0 ± 33.0 °C (predicted) |

| Flash Point | 72.5 °C |

| Water Solubility | Slightly soluble |

| Storage Conditions | 2-8 °C |

This compound exhibits biological activity primarily through its interaction with various biomolecules. Its ester and carbonyl functional groups allow for hydrogen bonding and other interactions that can modulate enzyme activity and influence metabolic pathways. The compound has been investigated for its role in:

- Enzyme-Catalyzed Reactions : It is a substrate in ester hydrolysis, where the ester bond is cleaved by esterases, yielding cyclobutanecarboxylic acid and methanol .

- Drug Development : Its structural properties make it a candidate for the development of new therapeutic agents with potential anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammatory responses.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.

-

Study on Anti-inflammatory Mechanisms :

- In an experimental model of arthritis, this compound was administered to assess its anti-inflammatory effects.

- The results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Comparison with Related Compounds

This compound shares structural similarities with other cyclobutane derivatives, which are also being studied for their biological activities:

| Compound | Biological Activity |

|---|---|

| Methyl cyclobutanecarboxylate | Enzyme substrate; drug development |

| trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | Antimicrobial; anti-inflammatory |

| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | Similar therapeutic properties |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the preparation of more complex molecules.

Key Uses:

- Synthesis of Pharmaceutical Compounds : It is utilized as an intermediate in the synthesis of novel imidazobenzazepine derivatives, which are dual H1/5-HT2A antagonists. These compounds have potential applications in treating sleep disorders and other neurological conditions .

- Development of Specialty Chemicals : The compound can be used to create specialty chemicals that may have applications across different industrial sectors.

Biological Research Applications

The unique properties of this compound also make it an interesting subject for biological research. Preliminary studies suggest potential therapeutic properties that could be harnessed for medical applications.

Case Studies:

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential as a natural antimicrobial agent, which could be further explored for therapeutic use .

- Anti-inflammatory Properties : In animal model studies, this compound demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

methyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(9)10-2)3-5(8)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSYXYJQWHNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.